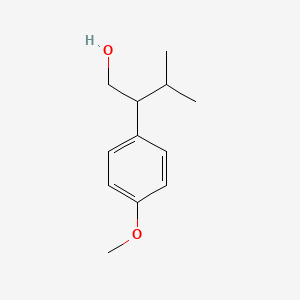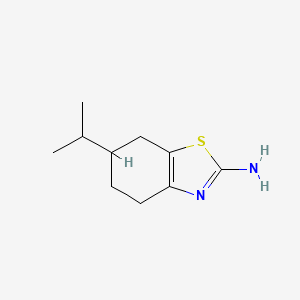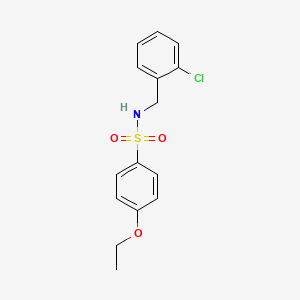![molecular formula C22H23N5O3 B2936965 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1359150-09-6](/img/structure/B2936965.png)
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide is an organic compound of notable interest in the realms of medicinal chemistry and synthetic organic chemistry. This compound, characterized by its triazoloquinoxaline core, has been the subject of various scientific studies due to its potential pharmacological activities.
作用机制
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate with DNA . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which are vital for cell survival and proliferation .
Biochemical Pathways
Given its dna intercalation activity, it is likely to impact pathways involved in dna replication and transcription . Disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles , suggesting that this compound may also have been designed with favorable pharmacokinetic properties in mind.
Result of Action
The result of the compound’s action is the disruption of DNA structure and function, leading to cell death . This makes it a potential candidate for anticancer therapy, as it could selectively kill cancer cells, which rely heavily on rapid and continuous DNA replication for their survival and proliferation .
生化分析
Biochemical Properties
The compound 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide has been found to interact with DNA, acting as an intercalator . This interaction can influence the function of various enzymes and proteins that interact with DNA, potentially altering gene expression and cellular metabolism .
Cellular Effects
In cellular environments, this compound has been shown to have anti-proliferative effects on certain cancer cell lines, including HepG2, HCT-116, and MCF-7 . This suggests that the compound may influence cell signaling pathways and gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA. The compound intercalates into the DNA structure, which can disrupt the normal function of enzymes and proteins that interact with DNA . This can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
While specific data on the dosage effects of this compound in animal models are not available, similar compounds have been studied in this context. These studies often reveal a dose-dependent effect, with increased dosages leading to more pronounced effects. High doses may also lead to toxic or adverse effects .
Metabolic Pathways
Given its interactions with DNA, it is likely that this compound could influence various metabolic pathways, potentially affecting enzyme activity and metabolite levels .
Transport and Distribution
Given its ability to interact with DNA, it is likely that this compound could be transported and distributed to various parts of the cell where DNA is present .
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus, given its interaction with DNA . This localization could influence its activity and function, potentially affecting various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step processes:
Formation of the triazoloquinoxaline core: This step often includes cyclization reactions involving quinoxaline derivatives and appropriate reagents to introduce the triazole ring.
Acylation: Introduction of the acetyl group can be achieved through acylation reactions using acyl chlorides or anhydrides.
Functionalization of side chains: The isopropyl and methoxybenzyl groups are introduced through nucleophilic substitution or alkylation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of such compounds is scaled up by optimizing the reaction parameters such as temperature, pressure, and catalyst concentrations. Batch reactors and continuous flow reactors are often employed to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of oxo derivatives.
Reduction: Reduction can target the oxo group on the triazoloquinoxaline core, forming hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and quinoxaline moieties.
Common Reagents and Conditions
Oxidation reagents: KMnO₄, H₂O₂
Reduction reagents: NaBH₄, LiAlH₄
Substitution reagents: Halides, alkylating agents
Major Products
Oxidation: Formation of alcohol derivatives.
Reduction: Conversion to corresponding hydroxyl or amine derivatives.
Substitution: Various alkylated products depending on the substituents used.
科学研究应用
This compound has a wide range of applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential enzyme inhibition activities.
Medicine: Explored for its therapeutic properties, such as antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in manufacturing processes.
相似化合物的比较
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide stands out due to its unique triazoloquinoxaline core and diverse functional groups. Here are some similar compounds:
2-(4-Oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
N-(4-Methoxybenzyl)-2-(quinoxalin-5(4H)-yl)acetamide
1-Isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxaline
This should give you a comprehensive view of the compound. Anything else you’re curious about?
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-14(2)20-24-25-21-22(29)26(17-6-4-5-7-18(17)27(20)21)13-19(28)23-12-15-8-10-16(30-3)11-9-15/h4-11,14H,12-13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOWXQIXUIPLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
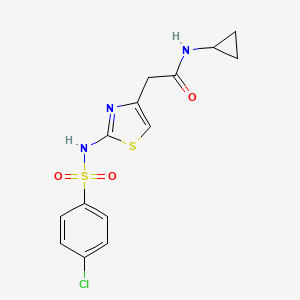
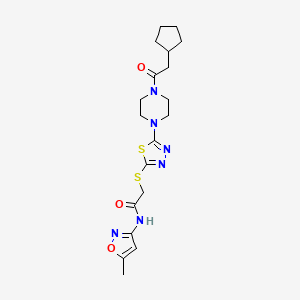
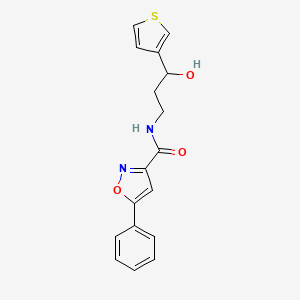
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2936891.png)
![5-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide](/img/structure/B2936895.png)
![9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2936896.png)
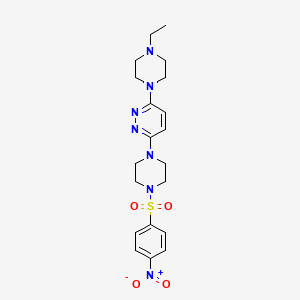
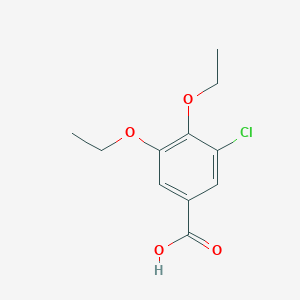
![Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2936899.png)
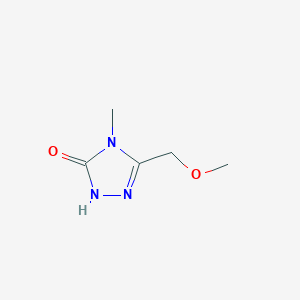
![(2Z)-3-(pyridin-3-yl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile](/img/structure/B2936902.png)
